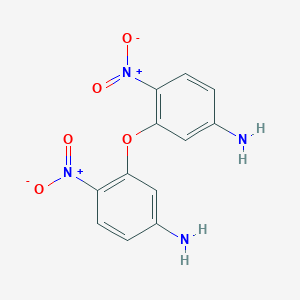![molecular formula C9H11NO4 B12517774 (1R,2S,3R,4R,6S)-3-aminotricyclo[2.2.1.02,6]heptane-1,3-dicarboxylic acid CAS No. 811443-27-3](/img/structure/B12517774.png)
(1R,2S,3R,4R,6S)-3-aminotricyclo[2.2.1.02,6]heptane-1,3-dicarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2S,3R,4R,6S)-3-aminotricyclo[22102,6]heptane-1,3-dicarboxylic acid is a complex organic compound characterized by its unique tricyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S,3R,4R,6S)-3-aminotricyclo[2.2.1.02,6]heptane-1,3-dicarboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the Diels-Alder reaction followed by a series of functional group transformations. The reaction conditions often require precise temperature control and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions.
化学反应分析
Types of Reactions
(1R,2S,3R,4R,6S)-3-aminotricyclo[2.2.1.02,6]heptane-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions are possible, especially at the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, (1R,2S,3R,4R,6S)-3-aminotricyclo[2.2.1.02,6]heptane-1,3-dicarboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with various biomolecules. Its tricyclic structure allows it to fit into specific binding sites on proteins and enzymes, making it a useful tool for probing biological pathways.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may act as a precursor to drugs targeting specific receptors or enzymes involved in disease processes.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.
作用机制
The mechanism of action of (1R,2S,3R,4R,6S)-3-aminotricyclo[2.2.1.02,6]heptane-1,3-dicarboxylic acid involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and thereby influencing biological pathways. The exact pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
(1R,2S,3R,4R,6S)-3-aminotricyclo[2.2.1.02,6]heptane-1,3-dicarboxylic acid: shares similarities with other tricyclic compounds such as tricyclo[2.2.1.02,6]heptane derivatives.
4,4’-Difluorobenzophenone: Another compound with a unique structure used in various applications.
Interhalogen Compounds: These compounds contain two or more different halogen atoms and exhibit unique reactivity.
Uniqueness
What sets this compound apart is its specific stereochemistry and functional groups, which confer unique reactivity and binding properties. This makes it particularly valuable in applications requiring precise molecular interactions.
属性
CAS 编号 |
811443-27-3 |
|---|---|
分子式 |
C9H11NO4 |
分子量 |
197.19 g/mol |
IUPAC 名称 |
(1R,2S,3R,4R,6S)-3-aminotricyclo[2.2.1.02,6]heptane-1,3-dicarboxylic acid |
InChI |
InChI=1S/C9H11NO4/c10-9(7(13)14)3-1-4-5(9)8(4,2-3)6(11)12/h3-5H,1-2,10H2,(H,11,12)(H,13,14)/t3-,4+,5+,8-,9-/m1/s1 |
InChI 键 |
KETJIAAJBCULKI-LWFAFUMWSA-N |
手性 SMILES |
C1[C@@H]2C[C@]3([C@@H]1[C@@H]3[C@]2(C(=O)O)N)C(=O)O |
规范 SMILES |
C1C2CC3(C1C3C2(C(=O)O)N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


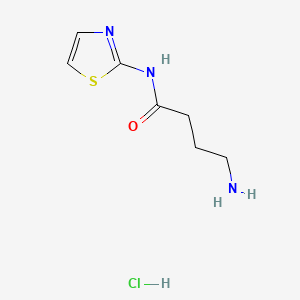
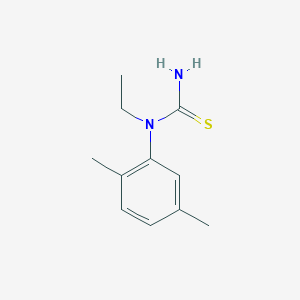
![N''-{[3-(Fluoromethyl)phenyl]methyl}guanidine](/img/structure/B12517707.png)

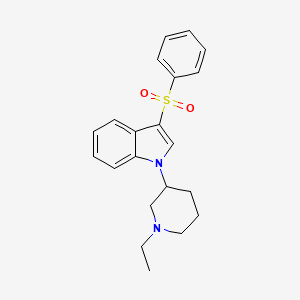
![(2R)-4-ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}hexanoic acid](/img/structure/B12517748.png)

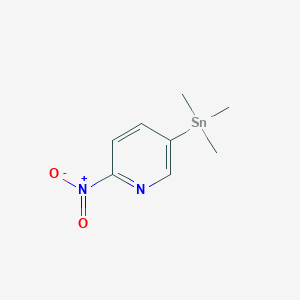

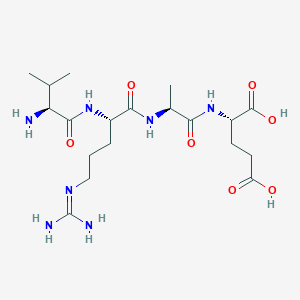
![N-(2-Chloroethyl)-N'-[3-(7-hydroxyheptyl)phenyl]urea](/img/structure/B12517787.png)
![(4-{[1-(Tert-butoxycarbonyl)piperidin-4-yl]oxy}phenyl)acetic acid](/img/structure/B12517790.png)
![Carbamic acid, [2-phenyl-1-(phenylsulfonyl)ethyl]-, phenylmethyl ester](/img/structure/B12517795.png)
